molecular formula C12H19N B13041277 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Cat. No.: B13041277
M. Wt: 177.29 g/mol
InChI Key: DLXAMPFNLVUCGO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine is a chemical compound with the CAS Number 1020943-08-1 and a molecular formula of C12H19N, corresponding to a molecular weight of 177.29 g/mol . It is identified by the SMILES notation CC(C(N)C1=CC(C)=CC=C1C)C and is assigned the MDL number MFCD11149052 . This substance is part of a family of substituted phenethylamines that are of significant interest in early-stage chemical and pharmacological research. Researchers are exploring its potential as a key synthetic intermediate or building block for the development of more complex molecules . Its structural features, including the 2,5-dimethylphenyl group and the 2-methylpropylamine chain, make it a valuable compound for studying structure-activity relationships (SAR) and for the synthesis of compound libraries. The related (1S)-enantiomer of this compound's hydrochloride salt (CAS 1391435-34-9) is also available, highlighting the interest in stereospecific versions for specialized research applications . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use . All necessary safety data sheets (SDS) should be consulted and adhered to when handling this compound.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3

InChI Key

DLXAMPFNLVUCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

A common synthetic method involves nucleophilic substitution reactions starting from 2,5-dimethylbenzyl chloride or related halides with suitable amines or ammonia derivatives. This approach typically proceeds via the displacement of the halide by an amine nucleophile under controlled temperature and solvent conditions.

  • Starting materials: 2,5-dimethylbenzyl chloride, methyl-substituted alkyl amines
  • Reaction conditions: Polar solvents like ethanol, moderate temperatures (40–130 °C), presence of catalysts or bases to facilitate substitution
  • Catalysts: Transition metal catalysts such as Pd, Pt, Ni, or Cu on supports (e.g., alumina) may be employed to improve reaction rates and selectivity

This method is scalable and adaptable to continuous flow reactors for industrial production, enhancing efficiency and yield.

Catalytic Hydrogenation of Nitrile Precursors

Another effective method is the catalytic hydrogenation of nitrile precursors, such as 2,5-dimethylbenzonitrile, to the corresponding primary amine. This process involves:

  • Raw materials: 2,5-dimethylbenzonitrile
  • Catalysts: Metal-loaded catalysts (Pd, Pt, Ni) supported on alumina or other oxides
  • Reaction conditions: Fixed-bed hydrogenation reactor, temperature 40–130 °C, hydrogen pressure ~1.5 MPa, solvent such as ethanol
  • Advantages: High selectivity, low catalyst attrition, continuous operation possible

The catalyst preparation involves impregnation of palladium chloride on γ-Al2O3, drying at 120 °C, and calcination at 500 °C to obtain a 0.5 wt% Pd catalyst precursor.

Chiral Reduction of Ketone Intermediates

For enantiomerically enriched (S)- or (R)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine, chiral reduction of the corresponding ketone intermediate is employed:

  • Starting material: 2,5-dimethylphenyl-2-methylpropan-1-one
  • Reducing agents: Chiral catalysts or chiral hydride reagents (e.g., CBS catalyst, chiral borohydrides)
  • Reaction conditions: Low temperature, inert atmosphere to prevent racemization
  • Outcome: High enantiomeric excess of the desired amine

This method is favored in pharmaceutical synthesis where stereochemistry is critical.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Catalyst/Reducing Agent Reaction Conditions Advantages Yield/Purity
Nucleophilic substitution 2,5-Dimethylbenzyl chloride None or transition metal catalysts Ethanol, 40–130 °C Simple, scalable Moderate to high
Catalytic hydrogenation of nitriles 2,5-Dimethylbenzonitrile Pd/γ-Al2O3 (0.5 wt% Pd) 40–130 °C, 1.5 MPa H2, fixed-bed reactor High selectivity, continuous process High (>90%)
Chiral ketone reduction 2,5-Dimethylphenyl ketone Chiral hydride catalysts Low temperature, inert atmosphere High enantiomeric purity High enantiomeric excess
Hydrazine reduction Substituted hydrazines Titanium trichloride pH 4–5 acetate buffer, reflux 3–6 h Good yield, mild conditions Up to 90%

Detailed Research Findings and Notes

  • The catalytic hydrogenation method is well-documented for its efficiency in producing primary amines from nitriles with minimal catalyst degradation and high throughput in continuous reactors.
  • Chiral synthesis routes are essential for obtaining enantiomerically pure forms, which significantly influence biological activity and pharmaceutical applicability.
  • Transition metal catalysis, particularly with palladium and rhodium complexes, has been highlighted for selective hydroamination and amine synthesis, offering potential routes for asymmetric synthesis of substituted phenylamines.
  • Purification techniques such as silica gel column chromatography and crystallization are crucial for isolating the desired amine with high purity, especially when stereochemical integrity is required.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine exhibits promising antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for pharmaceutical applications. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with biological molecules is crucial for its efficacy in modulating biochemical pathways.

Interaction Studies

The compound's amine group allows it to interact with various biological targets, including proteins and nucleic acids. Interaction studies have focused on its binding affinity at adrenergic and dopaminergic receptors, which may explain its stimulant-like effects. Understanding these interactions is vital for elucidating potential therapeutic applications in treating conditions such as depression or attention deficit hyperactivity disorder (ADHD).

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Pharmacological Potential

Another research project explored the pharmacological potential of the compound in animal models. The study assessed its effects on behavior and neurochemistry, revealing that administration led to increased dopamine levels in specific brain regions. This finding supports further investigation into its use as a treatment for mood disorders.

Summary of Applications

Field Application Findings
PharmaceuticalsAntimicrobial and antifungal agentsSignificant growth inhibition of bacteria and fungi
NeuropharmacologyPotential treatment for mood disordersIncreased dopamine levels observed in animal models
Chemical SynthesisChiral amine synthesisEfficient methods developed for high-yield production

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substitution Patterns

2,2-Dimethyl-1-phenylpropan-1-amine (CAS 61501-04-0)
  • Structure : Phenyl ring (unsubstituted) with a 2,2-dimethylpropanamine chain.
  • Molecular Formula : C₁₁H₁₇N; MW : 163.25.
  • Key Differences: Unlike the target compound, this analog lacks methyl substituents on the phenyl ring but features a geminal dimethyl group on the amine-bearing carbon.
3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine (CAS 1250691-44-1)
  • Structure : Phenyl ring with 3,5-dimethyl substitution and a 2-methylpropanamine chain.
  • Molecular Formula : C₁₂H₁₉N; MW : 177.27.
  • Key Differences : The 3,5-dimethylphenyl substitution creates a symmetrical meta-substitution pattern, which may enhance π-π stacking interactions in biological systems compared to the ortho/para substitution in the target compound. The longer carbon chain (propanamine vs. ethanamine) could also influence lipophilicity .

Functional Group Variations

1-(2,5-Dihydroxy-4-methylphenyl)-2-aminopropane (6-Hydroxydopamine Analog)
  • Structure : Phenyl ring with 2,5-dihydroxy and 4-methyl groups, plus a propanamine chain.
  • Key Differences : Hydroxyl groups increase polarity and redox activity, making this compound more reactive than the target molecule. Such differences are critical in neurotoxicological studies, as seen in its role as a dopaminergic neurotoxin .
DMMDA-2 (1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine)
  • Structure : Benzodioxole ring with 6,7-dimethoxy groups and a propan-2-amine chain.
  • This contrasts with the simpler dimethylphenyl group in the target compound, which may prioritize different receptor subtypes .

Physicochemical Properties

Boiling Points and Solubility
  • While direct data for the amine is unavailable, the presence of polar amine groups in the target compound likely increases solubility in aqueous media compared to ketones.
  • Phenpromethamine (N-Methyl-2-phenyl-1-propanamine) : This analog (MW 163.25) shares a similar branched chain but lacks phenyl ring substituents. Its lipophilicity (logP ≈ 2.1) suggests the target compound’s dimethyl groups may further increase membrane permeability .

Pharmacological Profiles

  • Receptor Binding : β-Oxygenated phenylalkylamines (e.g., serotonin agonists) show that substituent position drastically affects receptor selectivity. The 2,5-dimethyl groups in the target compound may favor dopamine receptor interactions, whereas para-substituted analogs like 3-(3,5-dimethylphenyl)-2-methylpropan-1-amine could exhibit distinct binding profiles .
  • Metabolism: Studies on 1-(2,5-dimetroxyphenyl)-2-aminopropane reveal O-demethylation as a key metabolic pathway. The target compound’s methyl groups may slow hepatic metabolism, prolonging its half-life compared to hydroxylated analogs .

Biological Activity

1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, also known as (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, is an organic compound classified as an amine. Its unique structure, characterized by a dimethyl-substituted phenyl group connected to a propan-1-amine backbone, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, including its antimicrobial and antifungal properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 177.29 g/mol. The presence of the dimethyl groups at the 2 and 5 positions on the phenyl ring significantly influences its chemical reactivity and biological properties.

Property Value
Molecular FormulaC12H17NC_{12}H_{17}N
Molecular Weight177.29 g/mol
StructureChemical Structure

Antimicrobial and Antifungal Properties

Research indicates that (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown that this compound can inhibit the growth of various microbial strains, making it a candidate for pharmaceutical applications aimed at treating infections caused by bacteria and fungi. The mechanisms underlying these activities may involve interactions with cellular components through hydrogen bonding and π-π interactions.

Interaction with Biological Targets

The compound's amine group allows for the formation of hydrogen bonds with proteins or nucleic acids, while the phenyl ring can engage in π-π stacking interactions. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications. Initial studies suggest that (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine may interact with adrenergic and dopaminergic receptors, which could explain its stimulant-like effects.

Study on Antimicrobial Activity

A study conducted to evaluate the antimicrobial efficacy of (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined against several strains:

Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound has potential as an antimicrobial agent in clinical settings.

Research Findings

Recent investigations into the biological activity of compounds similar to (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine have highlighted its unique pharmacological profile. For instance, compounds with similar structural features have been shown to exhibit varying degrees of activity at serotonin receptors, which may correlate with their therapeutic effects in treating psychiatric disorders .

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